Heptan-3-yl acetate
Overview
Description
It is a colorless liquid with a sweet, floral, and fruity odor, often used in the fragrance and flavor industry . This compound is a carboxylic ester derived from heptan-3-ol and acetic acid.
Biochemical Analysis
Cellular Effects
It is generally recognized as safe (GRAS) by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), indicating that it does not have significant adverse effects on cells at current levels of intake .
Molecular Mechanism
It is known to be prepared from the reaction of diphenylmethyl 3-hydroxy-4- (4-toluenesul- fonyl)oxy-butyrate, 4-acetoxyazetidin-2-one, palladium acetate, triethyl amine, and benzene
Dosage Effects in Animal Models
The JECFA has determined that there is no safety concern at current levels of intake when used as a flavoring agent , suggesting that it does not have significant toxic or adverse effects at these levels.
Metabolic Pathways
It is known to be soluble in fats , suggesting that it may be involved in lipid metabolism.
Transport and Distribution
Given its solubility in fats , it may be transported and distributed within cells and tissues via lipid transporters or binding proteins.
Preparation Methods
Heptan-3-yl acetate can be synthesized through several methods. One common synthetic route involves the reaction of heptan-3-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction typically proceeds under mild conditions, yielding this compound and a byproduct of acetic acid or hydrogen chloride.
Industrial production methods often utilize enzymatic processes for higher selectivity and yield. For instance, lipase-catalyzed transesterification of heptan-3-ol with vinyl acetate in a non-polar solvent like hexane can produce this compound with high enantiomeric purity .
Chemical Reactions Analysis
Heptan-3-yl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form heptan-3-ol and acetic acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can oxidize this compound to produce heptanoic acid and acetic acid.
Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride can yield heptan-3-ol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles, forming various derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Heptan-3-yl acetate has several scientific research applications across different fields:
Chemistry: It is used as a model compound in studies of esterification, transesterification, and enzymatic catalysis.
Biology: this compound is studied for its role in pheromone signaling in insects and other organisms.
Medicine: Research explores its potential use in drug delivery systems and as a precursor for synthesizing bioactive compounds.
Mechanism of Action
The mechanism by which heptan-3-yl acetate exerts its effects involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic odor. In biological systems, it may act as a pheromone or signaling molecule, influencing behavior and communication in certain species.
Comparison with Similar Compounds
Heptan-3-yl acetate can be compared with other similar compounds such as:
Hexyl acetate: Similar in structure but with one less carbon atom, hexyl acetate has a fruity odor and is used in similar applications.
Octyl acetate: With one more carbon atom, octyl acetate also has a fruity odor but is less volatile than this compound.
Butyl acetate: A shorter chain ester with a strong fruity odor, commonly used as a solvent in the paint and coating industry.
This compound is unique due to its specific chain length, which influences its volatility, odor profile, and applications in various industries .
Properties
IUPAC Name |
heptan-3-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-7-9(5-2)11-8(3)10/h9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICIMADZMWGDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904737 | |
Record name | 3-Heptanyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid | |
Record name | (+\/-)Heptan-3-yl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1075/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
185.00 °C. @ 760.00 mm Hg | |
Record name | 3-Heptyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032309 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |
Record name | (+\/-)Heptan-3-yl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1075/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.858-0.867 | |
Record name | (+\/-)Heptan-3-yl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1075/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5921-83-5 | |
Record name | 3-Heptanol, 3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5921-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Heptanyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Heptanyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Heptanol, acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HEPTANYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79AS95G5J0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Heptyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032309 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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